methyl 2-[2-({3-cyclopropyl-4-oxo-7-phenyl-3H,4H,5H-pyrrolo[3,2-d]pyrimidin-2-yl}sulfanyl)acetamido]benzoate
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Overview
Description
Methyl 2-[2-({3-cyclopropyl-4-oxo-7-phenyl-3H,4H,5H-pyrrolo[3,2-d]pyrimidin-2-yl}sulfanyl)acetamido]benzoate is a complex organic compound characterized by a fused pyrrolopyrimidine structure, a sulfanyl linkage, and benzoate ester functionality
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of methyl 2-[2-({3-cyclopropyl-4-oxo-7-phenyl-3H,4H,5H-pyrrolo[3,2-d]pyrimidin-2-yl}sulfanyl)acetamido]benzoate often involves multi-step organic reactions. A typical synthetic route may include:
Formation of the pyrrolopyrimidine core: : Starting with the cyclopropylamine, it undergoes a series of cyclization reactions with appropriate precursors to form the pyrrolopyrimidine scaffold.
Introduction of the sulfanyl group:
Formation of the benzoate ester: : This final step involves the esterification of the resulting amine intermediate with benzoic acid under specific conditions to form the methyl ester.
Industrial Production Methods
Industrial-scale production might incorporate more optimized and scalable processes, including the use of efficient catalysts, high-throughput reactors, and continuous flow systems. Such methods ensure high yield and purity of the final compound, essential for any potential pharmaceutical applications.
Chemical Reactions Analysis
Types of Reactions It Undergoes
Oxidation: : The compound can undergo oxidative reactions, especially at the sulfanyl group, leading to sulfoxide or sulfone derivatives.
Reduction: : Reduction reactions can modify the pyrrolopyrimidine core, potentially affecting the cyclopropyl or oxo functionalities.
Substitution: : Substitutions, particularly nucleophilic substitutions, can take place at various points on the molecule, allowing for structural modifications.
Common Reagents and Conditions
Oxidation: : Typical oxidizing agents like hydrogen peroxide or m-chloroperoxybenzoic acid.
Reduction: : Reducing agents such as lithium aluminum hydride or sodium borohydride.
Substitution: : Various nucleophiles in the presence of base catalysts or under acidic conditions.
Major Products Formed
The major products depend on the specific reactions, but can include sulfoxides, sulfones, reduced amines, and substituted benzoate esters.
Scientific Research Applications
Methyl 2-[2-({3-cyclopropyl-4-oxo-7-phenyl-3H,4H,5H-pyrrolo[3,2-d]pyrimidin-2-yl}sulfanyl)acetamido]benzoate has a broad range of applications in scientific research:
Chemistry: : Used as a building block for the synthesis of more complex molecules.
Biology: : Investigated for its potential interactions with biological macromolecules like proteins and nucleic acids.
Medicine: : Explored as a lead compound in drug discovery, particularly for targeting certain biological pathways.
Industry: : Its chemical properties make it useful in materials science and as a precursor in the synthesis of specialty chemicals.
Mechanism of Action
Molecular Targets and Pathways
This compound exerts its effects by interacting with specific molecular targets. The sulfanyl and benzoate functionalities can facilitate binding to active sites of enzymes or receptors. The pyrrolopyrimidine core might participate in hydrogen bonding and hydrophobic interactions, influencing pathways involved in signal transduction or metabolic processes.
Comparison with Similar Compounds
Comparing methyl 2-[2-({3-cyclopropyl-4-oxo-7-phenyl-3H,4H,5H-pyrrolo[3,2-d]pyrimidin-2-yl}sulfanyl)acetamido]benzoate with similar compounds highlights its uniqueness:
Methyl 2-[2-({4-oxo-7-phenyl-3H,4H,5H-pyrrolo[3,2-d]pyrimidin-2-yl}sulfanyl)acetamido]benzoate: : Lacks the cyclopropyl group.
Methyl 2-[2-({3-cyclopropyl-4-oxo-7-phenyl-3H,4H,5H-pyrrolo[3,2-d]pyrimidin-2-yl}sulfanyl)acetamido]acetate: : Differs in the ester moiety.
Methyl 2-[2-({3-cyclopropyl-4-oxo-7-methyl-3H,4H,5H-pyrrolo[3,2-d]pyrimidin-2-yl}sulfanyl)acetamido]benzoate: : Substitution pattern on the aromatic ring is different.
Properties
IUPAC Name |
methyl 2-[[2-[(3-cyclopropyl-4-oxo-7-phenyl-5H-pyrrolo[3,2-d]pyrimidin-2-yl)sulfanyl]acetyl]amino]benzoate |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C25H22N4O4S/c1-33-24(32)17-9-5-6-10-19(17)27-20(30)14-34-25-28-21-18(15-7-3-2-4-8-15)13-26-22(21)23(31)29(25)16-11-12-16/h2-10,13,16,26H,11-12,14H2,1H3,(H,27,30) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
IMOZZXQLVZWLQC-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC(=O)C1=CC=CC=C1NC(=O)CSC2=NC3=C(C(=O)N2C4CC4)NC=C3C5=CC=CC=C5 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C25H22N4O4S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
474.5 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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